molecular formula C12H14N2O B5828093 1-[2-(3-methylphenoxy)ethyl]-1H-imidazole

1-[2-(3-methylphenoxy)ethyl]-1H-imidazole

Cat. No.: B5828093
M. Wt: 202.25 g/mol
InChI Key: XOANZLYVPWNICU-UHFFFAOYSA-N
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Description

1-[2-(3-methylphenoxy)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-methylphenoxy)ethyl]-1H-imidazole typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-methylphenoxy)ethyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride at elevated temperatures.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-[2-(3-methylphenoxy)ethyl]-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal and anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-methylphenoxy)ethyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, altering their permeability and leading to antimicrobial effects. The exact pathways and molecular targets involved in its biological activity are still under investigation.

Comparison with Similar Compounds

  • 1-[2-(2-methylphenoxy)ethyl]-1H-imidazole
  • 1-[2-(4-methylphenoxy)ethyl]-1H-imidazole
  • 1-[2-(3-chlorophenoxy)ethyl]-1H-imidazole

Comparison: 1-[2-(3-methylphenoxy)ethyl]-1H-imidazole is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-11-3-2-4-12(9-11)15-8-7-14-6-5-13-10-14/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOANZLYVPWNICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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